[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with cyclopentyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with diketones, followed by alkylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, facilitated by reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could bind to an enzyme’s active site, blocking substrate access and inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Unique due to its dual pyrazole structure and specific substitutions.
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar but with a methyl group instead of an isopropyl group.
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine: Similar but with an ethyl group instead of an isopropyl group.
Uniqueness
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H25N5 |
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Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C16H25N5/c1-13(2)21-16(7-8-18-21)11-17-9-14-10-19-20(12-14)15-5-3-4-6-15/h7-8,10,12-13,15,17H,3-6,9,11H2,1-2H3 |
InChI Key |
RJLGUBUPDDJOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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